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Compound of Interest

Compound Name: TANDUTINIB HYDROCHLORIDE

Cat. No.: B1150360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacodynamics of

Tandutinib hydrochloride (formerly MLN518), a potent and selective small molecule inhibitor

of type III receptor tyrosine kinases. The information presented herein is intended to support

research and development efforts by detailing the compound's mechanism of action, inhibitory

activity, and effects on crucial cellular signaling pathways, supplemented with detailed

experimental protocols and visual representations of key concepts.

Core Mechanism of Action
Tandutinib hydrochloride is an ATP-competitive inhibitor that primarily targets FMS-like

tyrosine kinase 3 (FLT3), c-KIT, and the platelet-derived growth factor receptor (PDGFR).[1][2]

[3] As a piperazinyl quinazoline compound, its mode of action involves binding to the ATP

pocket within the kinase domain of these receptors, thereby preventing their

autophosphorylation and subsequent activation.[1][4] This inhibitory action is particularly

significant in malignancies driven by gain-of-function mutations, such as the internal tandem

duplication (ITD) mutations in FLT3, which are prevalent in approximately 25-30% of adult

acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[3][5] By

blocking the catalytic activity of these kinases, Tandutinib effectively abrogates the downstream

signaling cascades that promote cell proliferation and survival.[1][6]
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The in vitro potency of Tandutinib has been extensively evaluated through a variety of

enzymatic and cell-based assays. The following tables provide a consolidated summary of its

inhibitory concentrations.

Table 1: Kinase Inhibition Profile of Tandutinib

Target Kinase Assay Type IC50 / Ki

FLT3 Kinase Assay 0.22 µM[2][7]

c-Kit Kinase Assay 0.17 µM[2]

PDGFR Kinase Assay 0.20 µM[2]

FLT3
Cell-based

Autophosphorylation
95 - 122 ng/mL[4]

β-PDGFR
Cell-based

Autophosphorylation
95 - 122 ng/mL[4]

KIT
Cell-based

Autophosphorylation
95 - 122 ng/mL[4]

hERG Competitive Binding Assay
Ki = 216 ng/mL, IC50 = 550

ng/mL[4]

Table 2: Cellular Proliferation and Phosphorylation Inhibition by Tandutinib in Leukemia Models

Cell Line FLT3 Status Assay Type IC50

Ba/F3 (FLT3-ITD) ITD Mutant
IL-3 Independent

Growth
10 - 30 nM[7]

Ba/F3 (FLT3-ITD) ITD Mutant
FLT3-ITD

Autophosphorylation
10 - 100 nM[7]

Molm-13 ITD Positive Cell Proliferation 10 nM[7]

Molm-14 ITD Positive Cell Proliferation 10 nM[7]

Human Leukemia

Cells
FLT3-ITD Mutations Cell Proliferation ~6 ng/mL[4]
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Impact on Intracellular Signaling Pathways
Constitutively active FLT3 receptors, particularly those with ITD mutations, drive

leukemogenesis through the persistent activation of multiple downstream signaling pathways.

Tandutinib's therapeutic efficacy stems from its ability to suppress these aberrant signals.

RAS/MAPK Pathway: This cascade, integral to cell proliferation and differentiation, is a key

downstream effector of FLT3. Tandutinib treatment leads to a marked reduction in the

phosphorylation of ERK1/2, a central kinase in this pathway, in FLT3-ITD positive AML cells.

[8]

PI3K/Akt/mTOR Pathway: A critical regulator of cell survival, growth, and apoptosis, this

pathway is also activated by mutated FLT3. The inhibitory action of Tandutinib on this

pathway is evidenced by the decreased phosphorylation of Akt.[8]

JAK/STAT Pathway: The phosphorylation and subsequent activation of STAT5 are crucial for

the survival and proliferation of leukemic blasts. Tandutinib effectively inhibits the

phosphorylation of STAT5 in FLT3-dependent cell lines.

Visualizing the Mechanism and Experimental
Approach
To elucidate the pharmacodynamics of Tandutinib, the following diagrams illustrate its

molecular target within the FLT3 signaling network and a typical experimental workflow for its in

vitro characterization.
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Caption: Inhibition of FLT3 signaling pathways by Tandutinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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